molecular formula C12H13NO3 B1300918 (Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid CAS No. 7253-68-1

(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid

Cat. No. B1300918
CAS RN: 7253-68-1
M. Wt: 219.24 g/mol
InChI Key: YJSWFYKQDVWJSU-WAYWQWQTSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, between the carbonyl group, the carbon-carbon double bond, and the aromatic ring. This conjugation can have significant effects on the compound’s chemical reactivity and physical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions like esterification or amide formation, and the aniline group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in strong hydrogen bonding, affecting the compound’s solubility and boiling point. The compound’s aromatic ring could contribute to its UV-visible absorption spectrum .

Scientific Research Applications

Crystallographic Properties

Research into the crystallographic properties of related compounds, such as N-Phenylmaleamic acid, reveals the planar nature of these molecules and their ability to form intramolecular hydrogen bonds, which are crucial for understanding their reactivity and interaction with other molecules (Lo & Ng, 2009).

Synthetic Chemistry Applications

A significant application area is in the synthesis of biologically active compounds. For instance, derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid serve as building blocks in the creation of these compounds. A study highlights an efficient protocol for synthesizing these building blocks, combining microwave assistance and ytterbium triflate catalyst for rapid preparation (Tolstoluzhsky et al., 2008).

Biological Interactions and Activities

Further research delves into the interaction of these compounds with biological entities. For example, the synthesis and characterization of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid provided insights into its potential for DNA interaction, cytotoxicity, antitumor, and antioxidant activities, suggesting its utility as an antitumor agent (Sirajuddin et al., 2015).

Antimicrobial Applications

The antimicrobial properties of related compounds have also been explored. For instance, a study on the antimicrobial activity of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts indicates their potential use in antimicrobial applications (Gein et al., 2020).

Heterocyclic Chemistry

The compounds derived from (Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid are instrumental in heterocyclic chemistry, enabling the synthesis of novel heterocyclic systems with potential antibacterial activities. This includes the development of aroylacrylic acids, pyridazinones, and furanones derivatives, offering new avenues for pharmaceutical development (El-hashash et al., 2015).

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in organic synthesis or its biological activity. It could also involve studying its physical properties in more detail or developing more efficient methods for its synthesis .

properties

IUPAC Name

(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWFYKQDVWJSU-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190347
Record name 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid

CAS RN

7253-68-1
Record name 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7253-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC64750
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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